molecular formula C21H23NO B14352257 N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine CAS No. 90266-42-5

N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine

Katalognummer: B14352257
CAS-Nummer: 90266-42-5
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: JTQIUAFYIGZKTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine is an aromatic amine with the chemical formula C21H23NO. This compound is notable for its structural complexity, combining a naphthalene ring with a butoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine typically involves the reaction of 4-butoxybenzyl chloride with naphthalen-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylnaphthalen-1-amine: An aromatic amine with similar structural features.

    N-Methyl-1-naphthalenemethylamine: Another naphthalene derivative with different substituents.

Uniqueness

N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

90266-42-5

Molekularformel

C21H23NO

Molekulargewicht

305.4 g/mol

IUPAC-Name

N-[(4-butoxyphenyl)methyl]naphthalen-1-amine

InChI

InChI=1S/C21H23NO/c1-2-3-15-23-19-13-11-17(12-14-19)16-22-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,22H,2-3,15-16H2,1H3

InChI-Schlüssel

JTQIUAFYIGZKTC-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.